4-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyridyl group, a triazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridyl and triazole intermediatesThe final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-pyridylpyridine and 2,2’-bipyridine share the pyridyl group and have similar applications in coordination chemistry and catalysis.
Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.
Benzenesulfonamide derivatives: Sulfonamides like sulfanilamide are well-known for their antibacterial activity .
Uniqueness
4-[3-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyridyl group, a triazole ring, and a benzenesulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11N5O2S2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N5O2S2/c14-22(19,20)11-5-3-10(4-6-11)18-12(16-17-13(18)21)9-2-1-7-15-8-9/h1-8H,(H,17,21)(H2,14,19,20) |
InChI Key |
UXBKMLDLIROHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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